2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine
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Overview
Description
2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine is an organic compound belonging to the class of perimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-2-phenyl-vinyl ketone and 1,8-diaminonaphthalene.
Condensation Reaction: The ketone undergoes a condensation reaction with 1,8-diaminonaphthalene in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions.
Cyclization: The intermediate product formed undergoes cyclization to yield the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-quinazoline
- 2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-benzimidazole
- 2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-indole
Uniqueness
2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine is unique due to its specific structural features, such as the perimidine ring system and the presence of a phenyl-vinyl group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H18N2 |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-[(E)-1-phenylprop-1-en-2-yl]-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C20H18N2/c1-14(13-15-7-3-2-4-8-15)20-21-17-11-5-9-16-10-6-12-18(22-20)19(16)17/h2-13,20-22H,1H3/b14-13+ |
InChI Key |
FPQYEELVLYFGBJ-BUHFOSPRSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Origin of Product |
United States |
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